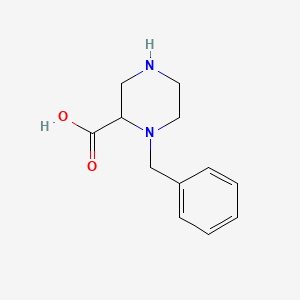

1-Benzylpiperazine-2-carboxylic acid

Descripción general

Descripción

1-Benzylpiperazine-2-carboxylic acid is a chemical compound belonging to the class of piperazine derivatives. It has garnered attention in the scientific community due to its potential therapeutic and toxic effects. The compound’s molecular formula is C12H16N2O2, and it has a molecular weight of 220.27 g/mol .

Métodos De Preparación

1-Benzylpiperazine-2-carboxylic acid can be synthesized through various methods. One common synthetic route involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method includes the Ugi reaction, which is a multicomponent reaction that forms the piperazine ring . Industrial production methods often involve the use of Grignard reagents, where the reaction of a Grignard reagent with carbon dioxide yields a metal carboxylate, followed by protonation to give the carboxylic acid .

Análisis De Reacciones Químicas

1-Benzylpiperazine-2-carboxylic acid undergoes several types of chemical reactions:

Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace a leaving group in the molecule.

Common reagents used in these reactions include KMnO4 for oxidation, NaBH4 for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Pharmacological Properties

1-Benzylpiperazine-2-carboxylic acid exhibits several pharmacological properties that make it a candidate for various therapeutic applications:

- σ-1 Receptor Modulation : Recent studies have indicated that derivatives of benzylpiperazine, including this compound, show significant affinity for σ-1 receptors. These receptors are implicated in pain modulation and neuroprotection. A study demonstrated that certain benzylpiperazine derivatives possess selective antagonistic properties against σ-1 receptors, suggesting potential applications in treating chronic pain conditions .

- Histone Deacetylase Inhibition : Another notable application is its role as a selective inhibitor of histone deacetylase 6 (HDAC6). A derivative of benzylpiperazine was identified as a central nervous system-active HDAC6 inhibitor, which is crucial for the regulation of gene expression and has implications in cancer therapy and neurodegenerative diseases .

Antinociceptive Effects

A series of benzylpiperazine derivatives were synthesized to evaluate their antinociceptive effects in mouse models. One compound demonstrated significant pain relief without inducing sedation, marking it as a promising candidate for further development in pain management therapies. The study reported dose-dependent antinociceptive effects, highlighting the potential of these compounds in clinical settings for treating neuropathic pain .

Central Nervous System Activity

Research has shown that certain benzylpiperazine derivatives can penetrate the blood-brain barrier effectively. This property is crucial for developing treatments targeting central nervous system disorders. The selectivity of these compounds for specific isoforms of HDAC indicates their potential utility in treating conditions like Alzheimer's disease and other neurodegenerative disorders .

Comparative Data Table

The following table summarizes key findings from studies involving this compound and its derivatives:

Mecanismo De Acción

The mechanism of action of 1-Benzylpiperazine-2-carboxylic acid involves its interaction with various molecular targets and pathways. It has been shown to act on the serotonergic and dopaminergic receptor systems, similar to the mechanism of action of amphetamine . The compound increases serotonin concentrations in the extracellular fluids, leading to increased activation of serotonin receptors .

Comparación Con Compuestos Similares

1-Benzylpiperazine-2-carboxylic acid can be compared with other piperazine derivatives, such as:

Piperazine: A simpler compound with a six-membered ring containing two nitrogen atoms.

Benzylpiperazine: Known for its stimulant properties and similar mechanism of action.

1-(3-Trifluoromethylphenyl)piperazine: Another piperazine derivative with distinct pharmacological properties.

The uniqueness of this compound lies in its specific structure and the resulting chemical and biological properties that differentiate it from other piperazine derivatives.

Actividad Biológica

1-Benzylpiperazine-2-carboxylic acid (1-BZP-2-COOH) is a compound belonging to the piperazine family, notable for its potential biological activities. This article explores its chemical structure, biological properties, and research findings related to its pharmacological effects.

Chemical Structure

1-BZP-2-COOH features a six-membered piperazine ring with two nitrogen atoms, a benzyl group attached to one nitrogen, and a carboxylic acid group linked to the second carbon atom in the ring. This unique structure suggests potential for various biological interactions and chemical modifications.

| Property | Description |

|---|---|

| Chemical Formula | C₁₁H₁₄N₂O₂ |

| Molecular Weight | 218.25 g/mol |

| Functional Groups | Piperazine, Benzyl, Carboxylic Acid |

Anticancer Activity

1-BZP-2-COOH is being investigated for its anticancer properties. Preliminary studies suggest that derivatives of piperazine can inhibit cancer cell proliferation and induce apoptosis in specific cancer lines. The presence of the carboxylic acid group may enhance the compound's ability to interact with biological targets involved in cancer progression .

The exact mechanism of action for 1-BZP-2-COOH remains under investigation. However, it is hypothesized that the compound may interact with various molecular targets, including receptors and enzymes involved in neurotransmission and cellular signaling pathways. Similar compounds have shown activity by modulating serotonin and dopamine receptors, which are critical in various physiological processes .

Study on Anticancer Effects

A study published in Journal of Medicinal Chemistry explored the anticancer effects of piperazine derivatives. It was found that modifications to the piperazine ring could lead to enhanced potency against tumor cells. While 1-BZP-2-COOH was not specifically tested, the findings underscore the importance of structural modifications in developing effective anticancer agents .

Pharmacological Profile

Research has indicated that benzylpiperazine (BZP), a related compound, exhibits stimulant properties akin to amphetamines, affecting serotonin and dopamine pathways. Although 1-BZP-2-COOH may not share all these effects, its structural characteristics suggest it could influence similar neurotransmitter systems .

Comparative Analysis with Similar Compounds

Propiedades

IUPAC Name |

1-benzylpiperazine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O2/c15-12(16)11-8-13-6-7-14(11)9-10-4-2-1-3-5-10/h1-5,11,13H,6-9H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTSDYZKPLWDUGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(CN1)C(=O)O)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20674227 | |

| Record name | 1-Benzylpiperazine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20674227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

180285-25-0 | |

| Record name | 1-Benzylpiperazine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20674227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.